molecular formula C12H21NO11 B8496329 Chondrosine CAS No. 499-14-9

Chondrosine

Cat. No.: B8496329
CAS No.: 499-14-9
M. Wt: 355.29 g/mol
InChI Key: WNWNYJSOBYTXFA-UHFFFAOYSA-N
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Description

Chondrosine is a disaccharide compound with the molecular formula C₁₂H₂₁NO₁₁ . It is composed of 2-amino-2-deoxy-3-O-β-D-glucopyranuronosyl-D-galactopyranose. In its sulfated form, it serves as the core unit of chondroitin sulfate, which is a crucial component of cartilage and other connective tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chondrosine can be synthesized through various chemical processes. One common method involves the condensation of glucuronic acid and galactosamine under controlled conditions. The reaction typically requires the presence of a catalyst and is carried out in an aqueous medium at a specific pH and temperature to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources such as animal cartilage. The process includes enzymatic hydrolysis, followed by purification steps like filtration, precipitation, and chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Chondrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chondrosine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: this compound is studied for its role in cellular processes and its interaction with other biomolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of osteoarthritis and other joint-related conditions.

    Industry: This compound is used in the production of dietary supplements and pharmaceuticals.

Mechanism of Action

Chondrosine exerts its effects primarily through its role as a structural component of chondroitin sulfate. It contributes to the formation and maintenance of the extracellular matrix in connective tissues. The molecular targets include various enzymes and receptors involved in cartilage metabolism and repair .

Comparison with Similar Compounds

Similar Compounds

  • Chondroitin sulfate
  • Hyaluronic acid
  • Dermatan sulfate
  • Heparin

Uniqueness

Chondrosine is unique due to its specific structure and its role as a core unit of chondroitin sulfate. Unlike other glycosaminoglycans, this compound’s sulfated form provides distinct biological functions, particularly in maintaining the structural integrity of cartilage and other connective tissues .

Properties

CAS No.

499-14-9

Molecular Formula

C12H21NO11

Molecular Weight

355.29 g/mol

IUPAC Name

6-(2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C12H21NO11/c13-3(1-14)9(5(17)4(16)2-15)23-12-8(20)6(18)7(19)10(24-12)11(21)22/h1,3-10,12,15-20H,2,13H2,(H,21,22)

InChI Key

WNWNYJSOBYTXFA-UHFFFAOYSA-N

SMILES

C(C(C(C(C(C=O)N)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C=O)N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)N)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Chondrosine
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